![molecular formula C19H23N3O4 B5119806 N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide](/img/structure/B5119806.png)
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, commonly known as 'Daporinad,' is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Daporinad has been shown to inhibit the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). In
Mechanism of Action
Daporinad inhibits the activity of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, which is the rate-limiting enzyme in the salvage pathway of NAD+ biosynthesis. NAD+ is an essential cofactor involved in various cellular processes such as energy metabolism, DNA repair, and gene expression. Inhibition of N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide leads to the depletion of intracellular NAD+ levels, which results in the activation of the energy sensor enzyme AMP-activated protein kinase (AMPK) and the sirtuin family of proteins. Activation of AMPK and sirtuins leads to various cellular responses such as increased glucose uptake, enhanced mitochondrial function, and reduced inflammation.
Biochemical and Physiological Effects:
Daporinad has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, Daporinad induces apoptosis, reduces cell proliferation, and inhibits tumor growth. In immune cells, Daporinad reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. In metabolic disorders, Daporinad improves insulin sensitivity, glucose tolerance, and reduces hepatic steatosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of Daporinad is its specificity towards N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide, which makes it an ideal tool for studying the role of NAD+ in various cellular processes. Daporinad is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, one of the limitations of Daporinad is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, Daporinad has been shown to have off-target effects on other enzymes such as NAPRT1, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for Daporinad research. One area of interest is the development of more potent and selective N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyridinecarboxamide inhibitors that can be used in clinical settings. Another direction is the investigation of the role of NAD+ in aging and age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the potential use of Daporinad in combination with other drugs for the treatment of cancer and other diseases is an area that requires further investigation.
Synthesis Methods
Daporinad can be synthesized using a multi-step process involving the reaction of 2,3-dimethoxybenzaldehyde with diethyl malonate, followed by the reaction with diethylamine to produce the intermediate compound. The final step involves the reaction of the intermediate compound with 2-bromo-5-nitropyridine to form Daporinad. The purity of the final product can be improved using various purification techniques such as recrystallization or column chromatography.
Scientific Research Applications
Daporinad has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and metabolic disorders. In cancer, Daporinad has been shown to inhibit the growth of cancer cells by depleting the intracellular NAD+ pool, which is essential for cancer cell survival. Inflammation is another area where Daporinad has shown promising results. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing the inflammatory response. In metabolic disorders, Daporinad has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
properties
IUPAC Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-5-22(6-2)19(24)13-11-15(17(26-4)16(12-13)25-3)21-18(23)14-9-7-8-10-20-14/h7-12H,5-6H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJRNUFPMQKJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(diethylcarbamoyl)-2,3-dimethoxyphenyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-{5-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5119723.png)
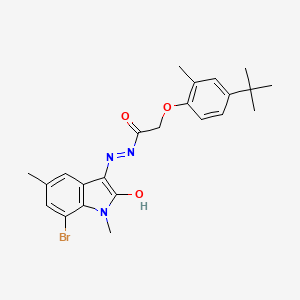
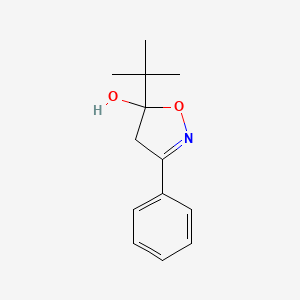
![2-(3-fluorophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5119756.png)
![2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5119759.png)
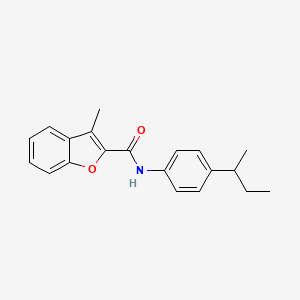
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-ethoxybenzamide](/img/structure/B5119776.png)
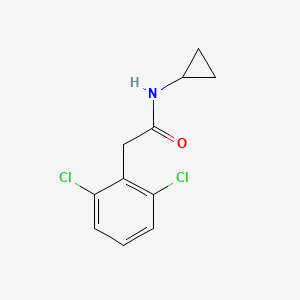
![5-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119786.png)
![2-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-1-isoindolinone](/img/structure/B5119787.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B5119802.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5119813.png)
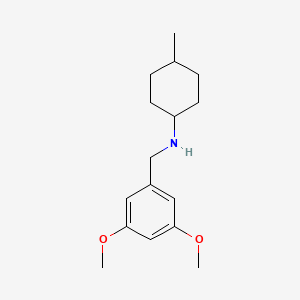
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5119826.png)